molecular formula C15H19F2NO4S B2693970 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide CAS No. 941959-24-6

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2693970
CAS No.: 941959-24-6
M. Wt: 347.38
InChI Key: OWSSDHGADIZBTB-UHFFFAOYSA-N
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Description

N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps. One common approach begins with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of palladium-catalyzed aminocarbonylation reactions, which have been shown to be effective in producing high yields of similar spirocyclic compounds . The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the difluorobenzene moiety can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    N-({1,4-dioxaspiro[4.5]decan-2-yl}methanamine): Shares the spirocyclic core but lacks the difluorobenzene and sulfonamide groups.

    1,4-Dioxaspiro[4.5]decan-2-one: Contains the spirocyclic structure but differs in functional groups.

Uniqueness

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide is unique due to its combination of a spirocyclic core with both difluorobenzene and sulfonamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4S/c16-11-4-5-14(13(17)8-11)23(19,20)18-9-12-10-21-15(22-12)6-2-1-3-7-15/h4-5,8,12,18H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSSDHGADIZBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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